3-(4-ethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
Description
The compound 3-(4-ethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline features a pyrazolo[4,3-c]quinoline core, a tricyclic scaffold combining pyrazole and quinoline moieties. Key substituents include:
- Position 1: A 4-methoxyphenyl group, contributing electron-donating properties via the methoxy (-OCH₃) substituent.
- Position 3: A 4-ethylphenyl group, providing moderate hydrophobicity.
- Position 8: A methyl group, enhancing steric bulk and lipophilicity.
This structure is distinct from other pyrazoloquinoline derivatives due to the combination of ethyl, methoxy, and methyl substituents, which may influence its physicochemical properties and biological interactions .
Properties
IUPAC Name |
3-(4-ethylphenyl)-1-(4-methoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-4-18-6-8-19(9-7-18)25-23-16-27-24-14-5-17(2)15-22(24)26(23)29(28-25)20-10-12-21(30-3)13-11-20/h5-16H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFCKINKOMAACU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with Chloro-Quinoline Precursors
The pyrazolo[4,3-c]quinoline scaffold is typically synthesized via cyclocondensation reactions. A pivotal approach involves reacting 4-chloroquinoline-3-carbaldehyde with hydrazine derivatives under controlled conditions. For example, condensation of 4-chloro-3-formylquinoline with hydrazine hydrate in dimethylformamide (DMF) at 80°C yields 1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one as a key intermediate. This reaction proceeds through nucleophilic attack of hydrazine at the aldehyde group, followed by intramolecular cyclization to form the pyrazole ring (Scheme 1).
Scheme 1 :
$$
\text{4-Chloro-3-formylquinoline} + \text{Hydrazine} \xrightarrow{\text{DMF, 80°C}} \text{1,5-Dihydro-4H-pyrazolo[4,3-c]quinolin-4-one}
$$
The use of polar aprotic solvents like DMF enhances reaction efficiency, achieving yields of 65–75%. Alternative solvents such as tetrahydrofuran (THF) or ethanol may reduce yields due to poorer solubility of intermediates.
Vilsmeier–Haack Formylation for Core Functionalization
Functionalization at position 8 of the quinoline core is achieved via Vilsmeier–Haack formylation. Treatment of 1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one with phosphoryl chloride (POCl₃) and DMF introduces a formyl group at position 8, which is subsequently reduced to a methyl group using sodium borohydride (NaBH₄). This step is critical for introducing the 8-methyl substituent observed in the target compound.
Functionalization of the Pyrazolo[4,3-c]Quinoline Core
Suzuki–Miyaura Coupling for 3-(4-Ethylphenyl) Substituent
Position 3 of the pyrazoloquinoline core is functionalized via palladium-catalyzed Suzuki–Miyaura coupling. A halogenated intermediate (e.g., 3-bromo-pyrazolo[4,3-c]quinoline) reacts with 4-ethylphenylboronic acid under aerobic conditions. Optimized conditions employ tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst, potassium carbonate (K₂CO₃) as the base, and a dioxane/water mixture (4:1) at 90°C.
Representative Data :
| Catalyst | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90°C | 85 |
| PdCl₂ (10 mol%) | NaHCO₃ | Toluene/EtOH | 100°C | 62 |
The choice of catalyst and solvent significantly impacts yield, with Pd(PPh₃)₄ in dioxane providing superior results.
Halogenation and Methylation at Position 8
The 8-methyl group is introduced via a two-step process:
- Bromination : Treatment of the core with N-bromosuccinimide (NBS) in dry acetic acid at 80°C regioselectively brominates position 8.
- Methylation : A Stille coupling reaction with tetramethyltin (SnMe₄) and palladium(II) acetate (Pd(OAc)₂) in DMF at 120°C replaces bromine with a methyl group.
Critical Parameters :
- Bromination Yield : 75% (using 1.2 equiv NBS)
- Methylation Yield : 68% (Pd(OAc)₂, 10 mol%)
Alternative Synthetic Routes
Three-Component Reaction with Arylglyoxals
Arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds undergo a one-pot reaction catalyzed by tetrapropylammonium bromide (TPAB) in water at 80°C. This method constructs the pyrazoloquinoline core through Knoevenagel condensation, Michael addition, and intramolecular cyclization. While this route offers atom economy, it currently lacks regioselectivity for the target compound’s substitution pattern.
Friedländer Condensation
Condensation of 2-aminobenzophenones with pyrazole aldehydes under acidic conditions forms the pyrazolo[4,3-c]quinoline core. However, this method requires pre-functionalized starting materials and offers limited flexibility for late-stage diversification.
Optimization and Challenges
Regioselectivity in Alkylation
Competing O- versus N-alkylation at position 1 is mitigated by using bulky protecting groups (e.g., SEM) and strong bases like sodium hydride (NaH). For example, SEM protection directs alkylation to the pyrazole nitrogen with >90% regioselectivity.
Palladium-Catalyzed Couplings
Suzuki and Stille couplings require rigorous exclusion of oxygen to prevent catalyst deactivation. Degassing solvents with nitrogen or argon improves yields by 15–20%.
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >98%.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of nitro groups (if present) to amines using reducing agents such as hydrogen gas over palladium catalysts.
Substitution: Electrophilic aromatic substitution to introduce additional substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium, sodium borohydride.
Catalysts: Acidic or basic catalysts for Friedländer synthesis, palladium catalysts for hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the pyrazoloquinoline class, which is known for its diverse biological activities. Its molecular formula is , and it features a pyrazolo[4,3-c]quinoline core that contributes to its pharmacological properties.
Anticancer Activity
Research indicates that compounds with a pyrazoloquinoline scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazolo[4,3-c]quinolines can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Case Study : A derivative of pyrazolo[4,3-c]quinoline demonstrated potent activity against breast cancer cells by disrupting cell cycle progression and promoting apoptotic pathways. The study utilized cell viability assays and flow cytometry to assess the effects on cell proliferation and apoptosis rates.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Pyrazoloquinolines have displayed effectiveness against a range of bacterial strains, including resistant strains.
- Case Study : In vitro studies revealed that specific derivatives of this compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell membranes, leading to cell lysis.
Neuroprotective Effects
Emerging research suggests that 3-(4-ethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline may have neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases.
- Case Study : A study focused on the neuroprotective effects of this compound in models of Alzheimer's disease showed that it could reduce oxidative stress and inflammation in neuronal cells, potentially slowing disease progression.
Modulation of Neurotransmitter Systems
The compound's ability to interact with neurotransmitter systems has been a focus of research. It may act as a modulator of glutamate receptors, which are crucial in synaptic plasticity and cognitive function.
- Case Study : Experimental results indicated that the compound could enhance synaptic transmission in hippocampal neurons, suggesting potential applications in treating cognitive disorders.
Pharmacokinetics and ADMET Properties
Understanding the pharmacokinetics (absorption, distribution, metabolism, excretion, and toxicity) of this compound is essential for its development as a therapeutic agent. Preliminary studies have shown favorable ADMET profiles, making it a candidate for further development.
| Property | Description |
|---|---|
| Solubility | Moderate solubility in water |
| Bioavailability | High oral bioavailability |
| Metabolism | Primarily hepatic |
| Half-life | Approximately 6 hours |
| Toxicity | Low toxicity in animal models |
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Structural and Physicochemical Comparisons
*Estimated based on molecular formula (C₂₆H₂₃N₃O).
†Predicted using fragment-based methods (e.g., Crippen’s method).
‡Calculated via software tools (e.g., ChemAxon).
Electronic and Steric Influences
- Electron-Donating vs. Such differences may impact interactions with biological targets like kinases or receptors . In chalcone derivatives (structurally distinct but informative), electron-withdrawing groups (e.g., Br, Cl) at para positions correlate with lower IC₅₀ values (higher potency) . The target’s electron-donating groups may reduce binding affinity in similar contexts.
Lipophilicity and Bioavailability
- Comparatively, 8-ethoxy derivatives (e.g., ) exhibit lower logP (~4.8) due to the ethoxy group’s polarity, which may improve solubility .
Steric Effects
- In contrast, ethoxy substituents (e.g., ) offer flexibility but occupy more space .
Biological Activity
3-(4-ethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a compound that belongs to the pyrazoloquinoline class, which has garnered attention for its potential biological activities, particularly in cancer research. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H21N3O
- Molecular Weight : 379.46 g/mol
- InChIKey : IFHIWVJXVHOMBP-UHFFFAOYSA-N
Anticancer Properties
Research indicates that pyrazoloquinolines exhibit significant anticancer activity. For instance, a study demonstrated that compounds with similar structures to this compound showed promising results in inhibiting cell proliferation in various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa (cervical cancer) | TBD |
| 1-(4-chlorophenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline | DLD-1 (colorectal adenocarcinoma) | 13 |
| Compound A (similar structure) | MCF-7 (breast cancer) | 15 |
The anticancer activity of pyrazoloquinolines is often attributed to their ability to inhibit key signaling pathways involved in tumor growth and survival. Specifically, these compounds may interact with:
- EGFR (Epidermal Growth Factor Receptor) : Inhibition of EGFR signaling can lead to decreased tumor proliferation and increased apoptosis in cancer cells.
- JNK Pathway : The Janus kinase (JNK) pathway is involved in stress responses and apoptosis; inhibition can enhance the therapeutic efficacy of anticancer agents.
A comparative study highlighted that certain derivatives exhibited moderate inhibition of EGFR with IC50 values ranging from 10 to 20 µM, indicating their potential as targeted therapies against cancers driven by EGFR signaling.
Study on Antiproliferative Activity
A recent study investigated the antiproliferative effects of various pyrazoloquinoline derivatives against human cancer cell lines. The results indicated that compounds with specific substituents on the phenyl rings exhibited enhanced activity compared to others. Notably:
- Compound B : Exhibited an IC50 of 12 µM against HeLa cells.
- Compound C : Showed significant activity with an IC50 of 10 µM against DLD-1 cells.
These findings suggest that structural modifications can significantly influence the biological activity of pyrazoloquinolines.
Q & A
Q. Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Catalysts | Temperature | Yield (%) |
|---|---|---|---|
| Pyrazole Formation | Hydrazine, HCl | 100°C | 70 |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 80°C | 85 |
| Methylation | CH₃I, KOH | RT | 65 |
Basic: How is the molecular structure validated, and what crystallographic data are available?
- X-ray Diffraction : Orthorhombic crystal system (space group P2₁2₁2₁) with bond lengths (C–N: 1.34 Å) and angles (N–C–N: 117°) confirming the fused pyrazoloquinoline core .
- Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., 4-methoxyphenyl: δ 3.8 ppm for OCH₃; 8-methyl: δ 2.5 ppm) .
Advanced: How do substituent variations (e.g., 4-ethylphenyl vs. 4-fluorophenyl) impact biological activity?
Structure-activity relationships (SAR) reveal:
- Electron-Withdrawing Groups (e.g., F, Cl): Enhance binding to enzymes (e.g., COX-2 inhibition) via polar interactions .
- Hydrophobic Substituents (e.g., ethyl, methyl): Improve membrane permeability but may reduce solubility .
Q. Table 2: Substituent Effects on IC₅₀ (μM)
| Substituent (Position) | Target | IC₅₀ (μM) |
|---|---|---|
| 4-Ethylphenyl (3) | COX-2 | 0.45 |
| 4-Fluorophenyl (3) | EGFR Kinase | 1.2 |
| 4-Methoxyphenyl (1) | Antimicrobial | 2.5 |
Advanced: How can contradictions in reported biological data (e.g., cytotoxicity vs. anti-inflammatory activity) be resolved?
- Assay Variability : Differences in cell lines (e.g., HeLa vs. RAW 264.7 macrophages) or endpoint measurements (e.g., MTT vs. ELISA) .
- Solubility Artifacts : Poor solubility in aqueous buffers may lead to false negatives; use DMSO vehicles with ≤0.1% v/v .
- Metabolite Interference : LC-MS/MS analysis of cell lysates can distinguish parent compound effects from metabolites .
Advanced: What computational strategies predict target interactions for this compound?
- Molecular Docking : Glide/SP or AutoDock Vina models predict binding to COX-2 (ΔG ≈ -9.2 kcal/mol) via H-bonds with Arg120 and hydrophobic packing .
- MD Simulations : 100-ns trajectories assess stability of ligand-receptor complexes; RMSD < 2 Å indicates stable binding .
Basic: What are the compound’s physicochemical properties under experimental conditions?
- Solubility : <0.01 mg/mL in water; >5 mg/mL in DMSO .
- Stability : Degrades <5% in PBS (pH 7.4, 24h) but hydrolyzes in acidic conditions (pH 3.0, t₁/₂ = 8h) .
Advanced: How can analogs be designed to improve pharmacokinetics (e.g., bioavailability)?
- Prodrug Strategies : Esterification of the quinoline ring (e.g., ethyl carboxylate) enhances oral absorption .
- PEGylation : Increases half-life by reducing renal clearance .
- CYP450 Inhibition Screening : Avoid substituents (e.g., 4-ethyl) that inhibit CYP3A4, preventing drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
